molecular formula C7H18NO5P B13411534 Diethyl[3-(hydroxyamino)propyl]phosphonate

Diethyl[3-(hydroxyamino)propyl]phosphonate

Cat. No.: B13411534
M. Wt: 227.20 g/mol
InChI Key: SDZJBQQEBQWJRY-UHFFFAOYSA-N
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Description

Diethyl[3-(hydroxyamino)propyl]phosphonate is a phosphonate ester derivative of significant interest in medicinal and bioorganic chemistry research. Its structure, featuring a phosphonate group linked to a hydroxyamino-functionalized propyl chain, makes it a stable analog of naturally occurring phosphate esters, as the carbon-phosphorus bond offers greater resistance to enzymatic and chemical hydrolysis compared to the labile carbon-oxygen-phosphorus linkage in phosphate esters . This compound serves as a key synthetic intermediate and functional analog of the natural product fosmidomycin, a known inhibitor of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) . DXR is a crucial enzyme in the non-mevalonate (MEP) pathway for isoprenoid biosynthesis, a pathway essential in many bacteria, algae, and plants, as well as the malaria parasite Plasmodium falciparum . Consequently, this compound and its analogs are valuable tools for probing the MEP pathway and researching new antibacterial and antimalarial agents . The diethyl phosphonate ester group is a common protecting group that also enhances the compound's lipophilicity for cell-based assays, and can be readily converted to the active phosphonic acid form under specific conditions, such as treatment with bromotrimethylsilane . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H18NO5P

Molecular Weight

227.20 g/mol

IUPAC Name

diethyl 3-(hydroxyamino)propyl phosphate

InChI

InChI=1S/C7H18NO5P/c1-3-11-14(10,12-4-2)13-7-5-6-8-9/h8-9H,3-7H2,1-2H3

InChI Key

SDZJBQQEBQWJRY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OCCCNO

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of Diethyl 3 Hydroxyamino Propyl Phosphonate

Hydrolysis Pathways of Phosphonate (B1237965) Esters

The phosphonate ester group in Diethyl[3-(hydroxyamino)propyl]phosphonate is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acids or bases, and through dealkylation reactions. These transformations are crucial for converting the phosphonate ester into the corresponding phosphonic acid.

The hydrolysis of dialkyl phosphonates to their corresponding phosphonic acids is a well-established transformation that can be achieved under both acidic and basic conditions. nih.govnih.gov

Acid-Catalyzed Hydrolysis:

Acid-catalyzed hydrolysis of phosphonate esters, such as the diethyl ester moiety in the title compound, typically involves heating in the presence of a strong acid like hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.govtandfonline.com The reaction proceeds in a stepwise manner, with the first ester group being cleaved to form a phosphonic acid monoester intermediate, followed by the cleavage of the second ester group to yield the final phosphonic acid. nih.gov The fission of the second P-O-C bond is generally the rate-determining step. nih.gov The mechanism for the acid-catalyzed hydrolysis of phosphinates, which is analogous to phosphonates, is suggested to be an A2 mechanism, involving a bimolecular nucleophilic attack by water on the protonated ester. cdnsciencepub.comresearchgate.net

Several factors can influence the rate of acid-catalyzed hydrolysis. For instance, studies on α-hydroxybenzylphosphonates have shown that electron-withdrawing substituents on an adjacent phenyl ring can increase the reaction rate, while electron-releasing groups have the opposite effect. nih.gov The nature of the alkyl group on the ester also plays a role; for example, isopropyl esters have been found to hydrolyze faster than methyl esters under acidic conditions. nih.gov More recently, trifluoromethyl sulfonic acid (TfOH) has been shown to be an effective catalyst for the hydrolysis of a range of phosphonates in the presence of water at elevated temperatures. acs.org

Base-Catalyzed Hydrolysis:

Alkaline hydrolysis of phosphonate esters is also a common method for their conversion to phosphonic acids. nih.govgoogle.com This reaction is typically carried out using aqueous solutions of strong bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). nih.gov The reaction proceeds via a nucleophilic attack of the hydroxide ion on the phosphorus atom. nih.gov Similar to acid-catalyzed hydrolysis, the reaction is a two-step process. nih.gov

The rate of base-catalyzed hydrolysis is significantly influenced by steric hindrance. For example, the alkaline hydrolysis of ethyl phosphinates showed that increasing steric hindrance around the phosphorus center significantly decreases the reaction rate. nih.govresearchgate.net In contrast to acid-catalyzed hydrolysis, under basic conditions, methyl esters react much faster than isopropyl esters. nih.gov

ConditionCatalyst/ReagentGeneral MechanismKey Influencing Factors
AcidicHCl, HBr, TfOHA2 mechanism (bimolecular nucleophilic attack of water on the protonated ester)Electronic effects of substituents, nature of the alkyl ester group
BasicNaOH, KOHNucleophilic attack of hydroxide ion on the phosphorus atomSteric hindrance, nature of the alkyl ester group

Dealkylation offers an alternative, often milder, route to phosphonic acids from their esters, avoiding the harsh conditions of strong acid or base hydrolysis that might be incompatible with other functional groups in the molecule. tandfonline.com

A prominent method for the dealkylation of phosphonate esters involves the use of silyl (B83357) halides, particularly bromotrimethylsilane (B50905) (TMSBr) and chlorotrimethylsilane (B32843) (TMSCl). tandfonline.comnih.gov TMSBr is known to selectively cleave dialkyl phosphonate esters to yield bis(trimethylsilyl) esters, which are then easily hydrolyzed to the phosphonic acid under neutral conditions with water. tandfonline.com While TMSCl is less reactive than TMSBr, its effectiveness can be significantly enhanced by the addition of sodium or lithium iodide, or by conducting the reaction at elevated temperatures in a sealed vessel. tandfonline.comresearchgate.net The use of TMSCl in chlorobenzene (B131634) at 130–140 °C has been shown to completely dealkylate various diethyl phosphonates, a process that is compatible with functional groups like carboxylic esters, ethers, and alkenes. tandfonline.comgoogle.com Microwave irradiation has also been employed to accelerate the dealkylation of phosphonate esters using TMSBr. nih.gov

Catalytic dealkylation over silica-alumina catalysts has also been reported for diethyl ethylphosphonate, producing ethylene (B1197577) and the dealkylated phosphorous acid products. acs.org

ReagentConditionsIntermediate ProductAdvantages
Bromotrimethylsilane (TMSBr)Room temperature or moderate heatingBis(trimethylsilyl) esterMild conditions, selective cleavage
Chlorotrimethylsilane (TMSCl)Elevated temperature in a sealed vessel; addition of NaI or LiIBis(trimethylsilyl) esterEconomical, compatible with various functional groups
Silica-alumina catalystsElevated temperaturePhosphonic acid (retained on catalyst)Catalytic process

Reactivity of the Hydroxyamino Moiety in Functionalization

The hydroxyamino group (-NHOH) is a versatile functional moiety that can participate in a variety of chemical transformations, enabling the functionalization of this compound.

Hydroxylamine (B1172632) derivatives are widely recognized as effective electrophilic aminating reagents. wikipedia.orgnih.govrsc.org This reactivity stems from the presence of an electron-withdrawing group attached to the nitrogen, which makes it susceptible to nucleophilic attack. wikipedia.org In the context of this compound, the phosphonate group itself can act as an electron-withdrawing group, potentially activating the nitrogen of the hydroxyamino moiety for electrophilic amination reactions.

Electrophilic amination is a process that forms a carbon-nitrogen bond through the reaction of a carbanion or other nucleophile with an electrophilic nitrogen source. wikipedia.org Hydroxylamine-derived reagents have been successfully employed in various transition-metal-catalyzed and transition-metal-free amination reactions. researchgate.netwiley-vch.de These reactions can be used to introduce amino groups into a wide range of molecules. nih.govrsc.org The reactivity of these reagents can be modulated by modifying the leaving group on the oxygen atom. researchgate.net

The hydroxyamino group can undergo condensation reactions with various electrophiles. A condensation reaction involves the joining of two molecules with the concomitant loss of a small molecule, such as water. wikipedia.orglibretexts.org For instance, the amino group of amino acids undergoes condensation to form peptide bonds. libretexts.orgyoutube.com Similarly, the hydroxyamino group can react with carbonyl compounds or other electrophiles. Enaminones, for example, which have both nucleophilic and electrophilic sites, are often synthesized through a condensation reaction between a primary amine and a 1,3-dicarbonyl compound. researchgate.net

Furthermore, the nitrogen atom of the hydroxyamino group is nucleophilic and can participate in N-alkylation reactions. N-alkylation of unprotected amino acids with alcohols has been achieved, demonstrating a powerful catalytic strategy for forming C-N bonds. nih.gov The direct N-alkylation of amines can also be accomplished using various chemical methods, including reactions with chloroformates or the von Braun reaction using cyanogen (B1215507) bromide. nih.gov Palladium-catalyzed N-alkylation of purine (B94841) derivatives has also been reported. mdpi.com These methods could potentially be adapted for the N-alkylation of the hydroxyamino group in this compound. O-alkylation of the hydroxyl group is also a possible reaction pathway for hydroxylamine derivatives. organic-chemistry.orgorganic-chemistry.org

Phosphorus-Carbon Bond Reactivity and Cleavage

The phosphorus-carbon (P-C) bond is a defining feature of phosphonates and is generally stable. However, under certain biological or chemical conditions, this bond can be cleaved.

In biological systems, bacteria have evolved two primary pathways for the cleavage of the C-P bond in phosphonates to utilize them as a phosphorus source: the phosphonatase pathway and the C-P lyase pathway. nih.gov The phosphonatase pathway is specific for α-aminoethylphosphonate and involves a hydrolytic cleavage adjacent to a carbonyl group. nih.gov The C-P lyase pathway, on the other hand, has a much broader substrate specificity and is thought to proceed via a radical or redox mechanism. nih.govresearchgate.net This pathway can cleave the C-P bond in both substituted and unsubstituted alkylphosphonates. researchgate.netacs.org

Chemically, the C-P bond is robust. However, photochemical cleavage of the C-P bond in nitro-substituted benzylphosphonic acids has been demonstrated. psu.edu This reaction is proposed to proceed through an intramolecular electron transfer from the phosphonate group to the nitroaromatic moiety, leading to the formation of a monomeric metaphosphate anion intermediate. psu.edu While not directly applicable to this compound under normal conditions, this illustrates that C-P bond cleavage can be induced under specific energetic conditions. In some instances, unusual carbon-carbon bond cleavage can occur during the biosynthesis of natural products containing P-C bonds, such as in the case of phosphinothricin. nih.gov

Oxidative and Fragmentation Reactions of this compound

The chemical behavior of this compound under oxidative conditions is primarily dictated by the hydroxylamine functional group. The presence of the phosphonate moiety can also influence the reaction pathways, particularly in fragmentation processes. While specific experimental studies on the oxidative and fragmentation reactions of this compound are not extensively detailed in the available literature, its reactivity can be inferred from the well-established chemistry of N-substituted hydroxylamines and related organophosphorus compounds.

Oxidative Reactions

The oxidation of N-substituted hydroxylamines is a common method for the synthesis of nitrones and oximes. chimia.ch The specific product often depends on the substitution pattern of the hydroxylamine and the oxidant used. In the case of this compound, which is an N-monosubstituted hydroxylamine, oxidation is expected to yield the corresponding oxime or nitrone.

The general transformation involves the removal of hydrogen atoms from the hydroxylamine group. The oxidation of hydroxylamines can be achieved using a variety of reagents, such as manganese dioxide (MnO2) or mercury(II) oxide (HgO), and often proceeds under mild conditions. chimia.ch For this compound, the anticipated oxidation products would be either the corresponding nitrone, arising from oxidation at the nitrogen and the adjacent carbon of the propyl chain, or the oxime.

Table 1: Potential Products from the Oxidation of this compound

ReactantOxidizing AgentPotential Product(s)
This compoundMnO2, HgO, etc.Diethyl[3-(nitrosomethyl)ethyl]phosphonate (a nitrone) or Diethyl[3-(oxidoimino)propyl]phosphonate (an oxime)

The regioselectivity of the oxidation, particularly in the formation of nitrones from unsymmetrical hydroxylamines, can be influenced by thermodynamic and statistical factors. chimia.ch

Fragmentation Reactions

The presence of the phosphonate group introduces the possibility of unique fragmentation pathways that are not typically observed in simple alkylhydroxylamines. Studies on structurally related compounds, such as carbonyl diphosphonic acid, have demonstrated that the P-C-P bridge can undergo unexpected degradation. mdpi.com The reaction of carbonyl diphosphonic acid with hydroxylamine leads to a rapid Beckmann-like fragmentation, yielding cyanophosphonic acid and phosphoric acid, rather than the expected oxime. mdpi.com

This suggests that the phosphonate group in this compound could act as a participating group in fragmentation reactions, potentially leading to cleavage of the propyl chain. The specific conditions that would induce such fragmentation are not documented for this particular molecule, but acidic or basic conditions, or the presence of specific reagents, could trigger such a process.

Table 2: Analogous Fragmentation Reaction of Carbonyl Diphosphonic Acid

ReactantReagentFragmentation Products
Carbonyl diphosphonic acidHydroxylamineCyanophosphonic acid and Phosphoric acid

While this is an analogy, it highlights the potential for the phosphonate moiety to significantly influence the fragmentation behavior of the molecule. The stability of the P-C bond is generally high, but the presence of the hydroxylamino group could provide an intramolecular pathway for rearrangement and subsequent fragmentation under certain conditions. Further research is necessary to elucidate the specific fragmentation pathways of this compound.

Structure Activity Relationship Sar Studies and Mechanistic Elucidation

Influence of Structural Modifications on Bioactivity Profiles of Phosphonate (B1237965) Derivatives

While specific structure-activity relationship (SAR) studies on Diethyl[3-(hydroxyamino)propyl]phosphonate are not extensively documented in publicly available literature, general principles derived from studies on related hydroxy- and amino-phosphonates can provide valuable insights. The bioactivity of these compounds is often attributed to their ability to act as mimics of natural phosphates or carboxylates, thereby inhibiting enzymes involved in various metabolic pathways. frontiersin.orgnih.gov

Key structural features that can be modulated to influence the bioactivity of phosphonate derivatives include:

The Alkyl Chain: The length and branching of the alkyl chain connecting the phosphonate group and the functional group (in this case, the hydroxyamino group) can significantly impact activity. Variations in chain length can affect the compound's ability to fit into the active site of a target enzyme. For instance, studies on other phosphonates have shown that the effectiveness of enzyme inhibition can be highly dependent on the chain length. nih.gov

The Phosphonate Esters: The nature of the ester groups on the phosphonate moiety (diethyl in this case) influences the compound's solubility, cell permeability, and metabolic stability. These ester groups often act as pro-moieties, being cleaved in vivo to release the active phosphonic acid.

The Functional Group: The hydroxyamino group is a critical determinant of the compound's biological activity. Its ability to chelate metal ions or interact with specific residues in an enzyme's active site is often central to its mechanism of action. Modifications to this group, such as substitution or replacement, would be expected to have a profound effect on the bioactivity profile.

Research on a variety of α-hydroxyphosphonates and α-aminophosphonates has demonstrated that substitutions on the carbon atom adjacent to the phosphorus can lead to a wide range of biological activities, including herbicidal and anticancer properties. researchgate.netnih.govnih.gov For example, the introduction of aromatic or heterocyclic rings can enhance the inhibitory activity against specific enzymes.

Structural ModificationPotential Impact on BioactivityRationale
Alkyl Chain Length Altered enzyme inhibitionOptimal chain length is required for proper binding to the enzyme's active site.
Phosphonate Esters Modified cell permeability and metabolic stabilityEsters can act as prodrugs, influencing bioavailability and release of the active form.
Functional Group Changes in target specificity and potencyThe functional group is key for interactions with the target, such as metal chelation or hydrogen bonding.
Substitution on Alkyl Chain Enhanced binding affinity and selectivityAdditional groups can create new interactions with the target enzyme.

Comparative Analysis of Phosphonate vs. Phosphate (B84403) Moieties in Biological Contexts

Phosphonates are often designed as isosteres of phosphates, meaning they have a similar shape and electronic configuration. frontiersin.org This mimicry allows them to interact with enzymes and receptors that normally bind phosphate-containing substrates. However, the replacement of a P-O-C bond in a phosphate with a more stable P-C bond in a phosphonate leads to significant differences in their chemical and biological properties. frontiersin.org

Key Differences between Phosphonates and Phosphates:

PropertyPhosphonates (P-C bond)Phosphates (P-O-C bond)Biological Implication
Chemical Stability HighLowPhosphonates are resistant to enzymatic hydrolysis, leading to a longer duration of action. frontiersin.org
Acidity Generally lower pKa valuesGenerally higher pKa valuesThis affects the ionization state at physiological pH and can influence binding to target proteins.
Bond Angle and Length Different from phosphatesStandard P-O-C bond parametersThese subtle geometric differences can affect the precise fit within an enzyme's active site.
Metabolism Not typically metabolized via hydrolysisReadily metabolized by phosphatasesPhosphonates can act as irreversible or slowly reversible inhibitors.

The enhanced stability of the P-C bond makes phosphonates resistant to enzymatic cleavage by phosphatases, which are ubiquitous in biological systems. frontiersin.org This resistance is a key advantage in drug design, as it can lead to a longer biological half-life and sustained inhibitory activity.

While the structural similarity allows phosphonates to be recognized by phosphate-binding enzymes, the differences in geometry and charge distribution can lead to altered binding affinities and, in many cases, potent inhibition.

Computational Chemistry Approaches in Mechanistic Understanding and SAR Development

In the absence of extensive experimental data for this compound, computational chemistry provides a powerful tool for predicting its properties and understanding its potential interactions with biological targets. Techniques such as molecular modeling, quantum mechanics (QM) calculations, and molecular docking can offer insights into the compound's structure-activity relationships.

Applications of Computational Chemistry:

Conformational Analysis: Determining the preferred three-dimensional shape of this compound is crucial for understanding how it might fit into a binding site.

Molecular Docking: This technique can be used to predict the binding mode and affinity of the compound to the active site of a target enzyme. By modeling the interactions between the ligand and the protein, researchers can identify key binding interactions and predict the inhibitory potency.

Quantum Mechanics Calculations: QM methods can be employed to calculate the electronic properties of the molecule, such as charge distribution and reactivity. This information is valuable for understanding the mechanism of inhibition at a subatomic level.

QSAR (Quantitative Structure-Activity Relationship) Studies: By building computational models based on a series of related phosphonate derivatives and their measured biological activities, it is possible to predict the activity of new, untested compounds.

For instance, computational studies on other phosphonate derivatives have been used to rationalize their inhibitory activity against specific enzymes by identifying key hydrogen bonds and electrostatic interactions within the active site. These studies can guide the synthesis of new analogs with improved potency and selectivity.

Applications of Diethyl 3 Hydroxyamino Propyl Phosphonate and Its Analogs in Chemical Biology and Medicinal Chemistry Research

Enzyme Inhibition Studies

The design of enzyme inhibitors is a fundamental strategy in drug discovery. Phosphonates, due to their tetrahedral geometry and ability to act as stable mimics of phosphate (B84403) groups or transition states, are frequently incorporated into inhibitor scaffolds.

Inhibition of DXR (1-Deoxy-D-xylulose-5-phosphate Reductoisomerase) and Non-Mevalonate Pathway

The non-mevalonate pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, is essential for the biosynthesis of isoprenoid precursors in most bacteria, photosynthetic organisms, and apicomplexan parasites like the malaria-causing agent Plasmodium falciparum. wikipedia.orgnih.gov This pathway is absent in humans, making its enzymes attractive targets for the development of novel anti-infective agents. rsc.orgnih.gov

One of the key enzymes in this pathway is 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR, also known as IspC). wikipedia.org Diethyl[3-(hydroxyamino)propyl]phosphonate is an analog of the natural products fosmidomycin (B1218577) and its N-acetyl derivative, FR900098, which are potent inhibitors of DXR. mdpi.comtandfonline.com These compounds act as substrate analogs, mimicking the structure of 1-deoxy-D-xylulose-5-phosphate (DXP). mdpi.com The phosphonate (B1237965) moiety mimics the phosphate group of the natural substrate, while the hydroxamic acid is crucial for chelating the divalent metal cation in the enzyme's active site. nih.gov

Kinetic studies have revealed that fosmidomycin is a slow, tight-binding competitive inhibitor with respect to the substrate DXP and an uncompetitive inhibitor with respect to the cofactor NADPH. mdpi.comacs.org This indicates that NADPH must bind first, inducing a conformational change that allows the inhibitor (or substrate) to bind. acs.org

While potent, the clinical utility of early inhibitors like fosmidomycin has been hampered by their high polarity, which limits cell penetration, particularly in certain pathogens like Mycobacterium tuberculosis. rsc.org This has spurred the development of more lipophilic analogs to improve bioavailability. Research has focused on creating prodrugs or adding lipophilic substituents to the core structure to enhance passage through cellular membranes. rsc.orgnih.gov For instance, α,β-unsaturated analogs of fosmidomycin and those with O-linked alkylaryl substituents have been synthesized, showing potent, on-target inhibition against P. falciparum. rsc.orgnih.gov

Compound/AnalogTarget Organism/EnzymePotency (IC₅₀)Reference(s)
FosmidomycinP. falciparum DXR32 nM nih.gov
FR900098P. falciparum DXR24 nM nih.gov
FR900098P. falciparum IspCKᵢ = 9 nM acs.org
α,β-Unsaturated Analog (18a)P. falciparum (growth)13 nM nih.gov
Lipophilic Analog (6e)P. falciparum (parasites)3.60 µM rsc.org
Lipophilic Analog (6l)P. falciparum DXRnM activity rsc.org

Inhibition of Other Enzyme Targets (e.g., Renin, EPSP Synthase, HIV Protease, PTPases)

The utility of the phosphonate motif extends beyond the MEP pathway. The ability of phosphonates to act as transition-state mimics or stable phosphate isosteres makes them effective inhibitors for a variety of enzyme classes. nih.govresearchgate.net

HIV Protease: This enzyme is a critical target in antiretroviral therapy. Researchers have incorporated phosphonate modifications into inhibitors like darunavir. nih.gov These phosphonate analogs showed substantially improved potency against highly mutated and drug-resistant HIV-1 protease variants. nih.gov X-ray crystallography revealed that the phosphonate moiety engages in extensive hydrophobic interactions with the protease, particularly with the flexible flap regions, helping to maintain potency against resistant strains. nih.gov

Protein Tyrosine Phosphatases (PTPases): PTPases are involved in cell signaling, and their dysregulation is linked to various diseases. Phosphonates, especially difluoromethylphosphonates, serve as effective bioisosteres of phosphotyrosine, the natural substrate for PTPases. researchgate.net Their resistance to enzymatic hydrolysis makes them valuable tools for studying PTPase activity and as potential therapeutic agents.

Other Targets: Phosphonic acids have been widely studied as inhibitors of peptidases, where they mimic the tetrahedral gem-diolate transition state of peptide bond hydrolysis. researchgate.net They have also been investigated as inhibitors of enzymes that process phosphate or pyrophosphate substrates, such as farnesyl pyrophosphate synthase, a target for bisphosphonate drugs used to treat bone-resorption disorders. nih.gov While not specifically detailing this compound, the literature demonstrates the broad applicability of phosphonate analogs in inhibiting diverse enzymatic targets.

Investigations as Bio-isosteric Phosphate and Amino Acid Mimics

Bio-isosteric replacement is a key strategy in medicinal chemistry to enhance the stability, potency, or pharmacokinetic properties of a lead compound. Phosphonates are considered excellent bioisosteres of phosphates and carboxylates. nih.govfrontiersin.org

Phosphate Mimics: The substitution of a P-O bond in a phosphate ester with a C-P bond in a phosphonate results in a molecule that is significantly more resistant to chemical and enzymatic hydrolysis. researchgate.neteurekaselect.com This stability is a major advantage in drug design, as it prevents metabolic degradation. frontiersin.org Phosphonates mimic the tetrahedral geometry of phosphates and can engage in similar interactions within an enzyme's active site. eurekaselect.com However, there are key differences; for instance, the pKa2 of a phosphonic acid is typically higher (~7.6) than that of a phosphoric acid (~6.4), meaning phosphonates are more likely to be singly ionized at physiological pH. researchgate.net This difference in charge state can be critical for biological recognition and activity. cambridgemedchemconsulting.com

Amino Acid and Transition-State Mimics: In addition to mimicking phosphates, phosphonates can serve as analogs of amino acids and are particularly effective at mimicking the transition state during the hydrolysis of amides and esters. nih.govfrontiersin.org This makes them potent transition-state inhibitors for enzymes like proteases and esterases. researchgate.net

PropertyPhosphate GroupPhosphonate GroupReference(s)
Core Bond P-O-CP-C nih.govfrontiersin.org
Hydrolytic Stability LabileStable researchgate.neteurekaselect.com
Geometry TetrahedralTetrahedral eurekaselect.comcambridgemedchemconsulting.com
pKa2 (approx.) ~6.3 - 6.4~7.6 researchgate.netcambridgemedchemconsulting.com
Charge at pH 7.4 Predominantly dianionicMix of mono- and dianionic researchgate.net

Design of Phosphonate-based Ligands for Molecular Targets in Chemical Biology

The unique chemical properties of phosphonates make them valuable components in the design of specialized ligands for various applications in chemical biology, from molecular imaging to materials science.

Phosphonate groups have been incorporated into ligands for the construction of metal-organic frameworks (MOFs). researchgate.net These highly porous materials are built from metal ions or clusters linked by organic ligands. researchgate.net The inclusion of phosphonate functionalities can enhance the water solubility of these frameworks, which is crucial for biological applications such as targeted drug delivery. stmarytx.edu

In the field of molecular imaging, phosphonate groups are used as hydrophilizing units in the design of radioligands for positron emission tomography (PET). For example, phosphonic acids have been incorporated into small-molecule ligands targeting the immune checkpoint protein PD-L1. nih.gov These modifications successfully increased the water solubility of the ligands, which is essential for improving their pharmacokinetic profiles and enabling effective imaging in vivo. nih.gov The phosphonate-containing compounds showed favorable properties, including predominantly renal clearance and specific uptake in tumors expressing the target protein. nih.gov

Synthetic Utility in Advanced Organic Chemistry

Beyond their biological applications, phosphonate compounds are important reagents in modern organic synthesis, particularly for the formation of carbon-carbon double bonds.

Utility as Wittig Reagents and in Alkene Synthesis

This compound is structurally related to the phosphonate reagents used in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used modification of the classic Wittig reaction. organic-chemistry.orgnih.gov The Wittig reaction itself involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form an alkene. wikipedia.orgmasterorganicchemistry.com

The HWE reaction specifically employs phosphonate-stabilized carbanions. organic-chemistry.org These reagents offer several advantages over the phosphonium (B103445) ylides used in the traditional Wittig reaction. The phosphonate-stabilized carbanions are generally more nucleophilic and less basic, and the reaction often shows excellent E-selectivity, preferentially forming the trans-alkene, especially with stabilized ylides. organic-chemistry.org A significant practical advantage is that the byproduct of the HWE reaction is a water-soluble phosphate salt, which can be easily removed from the reaction mixture by a simple aqueous extraction, simplifying product purification. organic-chemistry.orgnih.gov This contrasts with the often difficult-to-remove triphenylphosphine (B44618) oxide byproduct from the standard Wittig reaction. mnstate.edu The HWE reaction is a robust and versatile method for alkene synthesis, valued for its reliability and stereochemical control. nih.gov

Role as Ligands in Metal-Catalyzed Transformations

Aminophosphonates, close structural relatives of this compound, have been effectively utilized as ligands in a variety of metal-catalyzed transformations. Their ability to coordinate with metal ions has led to the development of novel catalysts with applications in organic synthesis.

The coordination chemistry of aminophosphonates with transition metals has paved the way for new catalytic systems. For instance, novel copper(II) complexes of α-aminophosphonates have been synthesized and characterized. tandfonline.com These complexes have demonstrated potential in various catalytic processes. The structural framework of the aminophosphonate ligand plays a crucial role in determining the catalytic activity and selectivity of the resulting metal complex.

Furthermore, aminophosphine (B1255530) ligands, which share functional similarities with aminophosphonates, have found extensive use in asymmetric synthesis, particularly in ruthenium-catalyzed hydrogenations. sigmaaldrich.com These catalytic systems are vital for the enantioselective production of alcohols and amines, which are key intermediates in the pharmaceutical and fine chemical industries. sigmaaldrich.com The success of these ligands highlights the potential of phosphorus-containing amino compounds to act as effective directing groups in metal-catalyzed reactions.

Recent advancements have also explored the synthesis of half-sandwich iron and ruthenium aminophosphonate complexes. nih.gov These organometallic compounds are formed through the reaction of metallocarbonyl complexes with (aminomethyl)benzylphosphonates. nih.gov The resulting complexes exhibit unique electronic and steric properties that can be harnessed for catalytic applications. The versatility of aminophosphonates as ligands is further demonstrated by their incorporation into more complex catalytic structures, showcasing their modular nature and the ability to fine-tune the catalyst's performance. A comparative study of different metal catalysts, including those with aminophosphonate ligands, has been conducted for the one-pot synthesis of α-aminophosphonates, underscoring the importance of the metal-ligand combination in optimizing reaction outcomes. epa.gov

Table 1: Examples of Metal-Catalyzed Transformations Utilizing Aminophosphonate Analogs as Ligands

Catalyst SystemTransformationApplicationReference(s)
Copper(II)-α-aminophosphonate complexesVarious organic reactionsSynthesis of novel organic compounds tandfonline.com
Ruthenium-aminophosphine complexesAsymmetric hydrogenation of ketonesEnantioselective synthesis of alcohols and amines sigmaaldrich.com
Iron and Ruthenium aminophosphonate complexesAza-Michael additionFormation of C-N bonds nih.gov

Exploration in New Biological Applications and Target Identification

The structural analogy of aminophosphonates and hydroxyphosphonates to natural amino acids and phosphates has made them a fertile ground for the discovery of new therapeutic agents. tandfonline.com Researchers have extensively explored their potential in various biological applications, leading to the identification of novel drug candidates and biological targets.

Enzyme Inhibition: A significant area of investigation for these compounds is enzyme inhibition. For example, certain aminophosphonates have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. frontiersin.orgmdpi.com The protonated amino group in some N-substituted α-aminophosphonates can interact with key residues in the active site of AChE, leading to its inhibition. nih.gov This has spurred the design and synthesis of novel aminophosphonate-based AChE inhibitors with potential for the treatment of neurodegenerative disorders. frontiersin.org

Antimicrobial and Antiviral Activity: The search for new antimicrobial agents has led to the synthesis and evaluation of α-hydroxyalkylphosphonates. nih.gov Some of these compounds have shown moderate to potent activity against various Gram-positive and Gram-negative bacteria. nih.gov Similarly, α-aminophosphonate derivatives containing a hydrazone moiety have been designed and synthesized as potential antiviral agents, demonstrating good activity against the tobacco mosaic virus. frontiersin.org The identification of the viral coat protein as a key target for these agents opens avenues for the rational design of new antiviral drugs. frontiersin.org

Anticancer Properties: The quest for novel anticancer therapeutics has also included the investigation of aminophosphonate analogs. A number of α-aminophosphonate derivatives have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines, such as human colon carcinoma (HT-29) and breast cancer (MCF-7) cells. tandfonline.comtandfonline.comnih.gov Some of these compounds have exhibited significant inhibitory activity, with some showing comparable or even enhanced potency compared to standard anticancer drugs like 5-fluorouracil. tandfonline.comnih.gov The mechanism of action of these compounds is an active area of research, with the potential for identifying new targets in cancer therapy.

Bone Targeting: The phosphonate group has a high affinity for hydroxyapatite, the main mineral component of bone. nih.gov This property has been exploited for drug targeting to bone tissue. Aminophosphonate metal complexes, for instance, have been investigated for their potential in treating bone-related diseases. nih.gov This targeting ability can be utilized to deliver therapeutic agents specifically to the site of bone pathology, thereby increasing efficacy and reducing systemic side effects. nih.gov

Table 2: Biological Applications and Targets of Aminophosphonate and Hydroxyphosphonate Analogs

Compound ClassBiological ApplicationIdentified Target(s)Reference(s)
α-AminophosphonatesAlzheimer's Disease TreatmentAcetylcholinesterase (AChE) nih.govfrontiersin.orgmdpi.com
α-HydroxyalkylphosphonatesAntibacterialBacterial cell wall synthesis (potential) nih.gov
α-Aminophosphonates with hydrazoneAntiviral (Tobacco Mosaic Virus)Viral Coat Protein frontiersin.org
α-AminophosphonatesAnticancerVarious cellular pathways tandfonline.comtandfonline.comnih.gov
Aminophosphonate metal complexesBone disease treatment/diagnosisHydroxyapatite (bone mineral) nih.gov

Advanced Research Perspectives and Future Directions in Diethyl 3 Hydroxyamino Propyl Phosphonate Chemistry

Development of Novel and Efficient Synthetic Methodologies for Derivatives

The therapeutic potential of Diethyl[3-(hydroxyamino)propyl]phosphonate is intrinsically linked to the ability to generate a diverse library of its derivatives for biological screening. Future research is focused on developing more efficient and versatile synthetic strategies to access these analogs.

Key areas of development include:

Catalytic C-N and C-P Bond Formation: Modern organic synthesis is increasingly reliant on catalytic methods to achieve high efficiency and selectivity. The development of novel catalysts for the formation of carbon-nitrogen (C-N) and carbon-phosphorus (C-P) bonds is a primary focus. For instance, copper-catalyzed α-amination of phosphonates represents a direct route to α-amino phosphonic acids and their derivatives. nih.gov Adapting such methodologies to γ-amino phosphonates could provide a streamlined synthesis of precursors to this compound derivatives.

Asymmetric Synthesis: The biological activity of chiral molecules is often dependent on their stereochemistry. mdpi.com Future synthetic efforts will likely concentrate on the development of asymmetric routes to produce enantiomerically pure hydroxyaminophosphonates. This could involve the use of chiral catalysts or starting materials to control the stereochemistry at the carbon atom bearing the hydroxyamino group.

Functionalization of the Propyl Linker: The three-carbon chain connecting the phosphonate (B1237965) and hydroxyamino groups offers a scaffold for introducing additional functional groups. Methodologies that allow for the selective functionalization of this linker will be crucial for creating derivatives with altered pharmacokinetic and pharmacodynamic properties.

One-Pot and Multicomponent Reactions: To improve efficiency and reduce waste, there is a strong emphasis on developing one-pot and multicomponent reactions. The Kabachnik-Fields reaction, a classic method for synthesizing α-aminophosphonates, is a prime example of a multicomponent reaction that could be adapted for the synthesis of related structures. nih.govmdpi.com

Synthetic StrategyDescriptionPotential Application for Derivatives
Catalytic AminationDirect introduction of an amino group into a phosphonate backbone using a metal catalyst.Efficient synthesis of precursors for N-substituted analogs. nih.gov
Asymmetric PhosphonylationStereoselective addition of a phosphonate group to an imine or carbonyl compound.Production of enantiomerically pure hydroxyaminophosphonate derivatives. mdpi.com
Kabachnik-Fields ReactionA one-pot reaction between an amine, a carbonyl compound, and a dialkyl phosphite (B83602).A versatile method for creating a library of diverse aminophosphonate analogs. nih.govmdpi.com
Functionalization of PrecursorsModification of existing functional groups on the propylphosphonate backbone.Introduction of diverse chemical moieties to probe structure-activity relationships.

Exploration of Undiscovered Biological Targets and Pathways

The structural similarity of phosphonates to phosphates and tetrahedral transition states makes them prime candidates for enzyme inhibitors. benthamdirect.comresearchgate.net While the specific biological targets of this compound are not yet fully elucidated, future research will focus on identifying these targets and the pathways they modulate.

Promising avenues of investigation include:

Enzyme Inhibition Screening: A broad screening of this compound and its derivatives against a panel of enzymes, particularly those involved in metabolic pathways that utilize phosphate-containing substrates, could reveal novel targets. Enzymes such as phosphatases, kinases, and various synthases are logical starting points. researchgate.net

Sphingosine 1-Phosphate (S1P) Receptor Modulation: Research has shown that γ-aminophosphonates can act as potent and subtype-selective agonists and antagonists of S1P receptors. nih.govnih.gov These receptors play crucial roles in the immune, cardiovascular, and nervous systems. Investigating the activity of this compound and its analogs at these receptors could uncover new therapeutic applications, particularly in immunology and inflammation. nih.gov

Protease Inhibition: Peptidyl phosphonates have been extensively studied as inhibitors of serine proteases, where the phosphonate moiety mimics the tetrahedral transition state of peptide bond hydrolysis. nih.gov The hydroxyamino group in this compound could potentially interact with the active sites of metalloproteases, suggesting another class of enzymes to explore.

Target Identification via Chemical Biology Approaches: Techniques such as affinity chromatography and activity-based protein profiling, using derivatized versions of this compound as probes, can be powerful tools for identifying its direct binding partners within the proteome.

Potential Target ClassRationale for InvestigationPotential Therapeutic Area
Phosphatases/KinasesPhosphonate group acts as a stable mimic of phosphate (B84403). benthamdirect.comresearchgate.netOncology, Metabolic Diseases
S1P ReceptorsKnown activity of γ-aminophosphonate analogs. nih.govnih.govAutoimmune Diseases, Inflammation
ProteasesPhosphonates can mimic the tetrahedral transition state of peptide hydrolysis. nih.govInfectious Diseases, Oncology
Glutamine SynthetasePhosphonates have been designed as inhibitors of this enzyme. nih.govInfectious Diseases, Neurology

Rational Design and Synthesis of Next-Generation Hydroxyaminophosphonate Analogs

The future of this compound chemistry lies in the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. This will be guided by an iterative process of design, synthesis, and biological evaluation, informed by a growing understanding of the compound's structure-activity relationships (SAR).

Key strategies in this endeavor include:

Structure-Based Drug Design: Once a biological target is identified and its three-dimensional structure is determined, structure-based design can be employed to create new analogs that fit more precisely into the active site. This approach can lead to the development of highly potent and selective inhibitors.

Molecular Modeling and Computational Chemistry: Computational tools, such as molecular docking and molecular dynamics simulations, can be used to predict how different analogs will bind to a target enzyme and to prioritize synthetic efforts. nih.govnih.govmdpi.comscirp.orgmdpi.com These methods can also be used to predict the physicochemical properties of new compounds, such as their solubility and membrane permeability.

Bioisosteric Replacement: This strategy involves replacing certain functional groups within the molecule with other groups that have similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. nih.govdrughunter.comresearchgate.netnih.gov For the hydroxyamino group, potential bioisosteres could include other small, polar groups capable of hydrogen bonding. u-tokyo.ac.jp For the phosphonate group, other acidic moieties could be explored.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how changes in the chemical structure of this compound affect its biological activity will be crucial for guiding the design of more effective analogs. nih.govresearchgate.net This involves synthesizing a series of related compounds and evaluating their potency and selectivity.

Design StrategyDescriptionGoal
Structure-Based DesignUsing the 3D structure of the target to design complementary inhibitors.Enhance potency and selectivity.
Molecular ModelingEmploying computational methods to predict binding and properties. nih.govnih.govmdpi.comscirp.orgmdpi.comPrioritize synthetic targets and understand binding interactions.
Bioisosteric ReplacementSubstituting functional groups with others of similar properties. nih.govdrughunter.comresearchgate.netnih.govImprove pharmacokinetic properties and potency.
SAR StudiesSystematically modifying the structure to determine the effect on activity. nih.govresearchgate.netIdentify key structural features for biological activity.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing Diethyl[3-(hydroxyamino)propyl]phosphonate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves phosphonate precursors like diethylallylphosphonate and functionalization with hydroxyamine groups. Key steps include nucleophilic substitution or reductive amination under inert conditions. Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization. Characterization by 31^{31}P NMR (δ ~25–35 ppm for phosphonate groups) and IR spectroscopy (P=O stretch at 1250–1200 cm1^{-1}) ensures structural fidelity .

Q. How can researchers verify the structural integrity of this compound?

  • Methodological Answer : Use multinuclear NMR (1^{1}H, 13^{13}C, 31^{31}P) for backbone and substituent analysis. For example, 31^{31}P NMR distinguishes phosphonate environments (δ ~30 ppm for P=O), while 1^{1}H NMR resolves hydroxyamino protons (δ 2.5–3.5 ppm). FT-IR confirms functional groups (e.g., N–H stretch at 3300–3200 cm1^{-1}). Mass spectrometry (ESI-MS) validates molecular weight .

Q. What solvent systems are compatible with this compound for reactivity studies?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility for nucleophilic reactions, while THF or dichloromethane is preferred for acid-sensitive conditions. Avoid protic solvents (e.g., water, alcohols) if hydroxyamino group deprotection is a concern. Solvent selection should align with reaction kinetics (e.g., DMSO for SN2 mechanisms) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., hydrolysis vs. substitution) influence the stability of this compound?

  • Methodological Answer : Hydrolysis under acidic/basic conditions can cleave the P–O bond, monitored by 31^{31}P NMR (disappearance of δ ~30 ppm signal). Substitution reactions (e.g., with alkyl halides) require controlled pH (7–9) to preserve the hydroxyamino group. Kinetic studies (UV-Vis or HPLC) quantify pathway dominance .

Q. What strategies resolve contradictions in adsorption data when using phosphonate-functionalized polymers for metal ion sequestration?

  • Methodological Answer : Batch adsorption studies (pH 4–8, adsorbent dose 0.1–1.0 g/L) often show pH-dependent Sr(II) binding. Conflicting data may arise from competing ions (Ca2+^{2+}, Mg2+^{2+}) or polymer crosslinking. Validate using Langmuir (monolayer adsorption) and Freundlich (heterogeneous surface) models. XPS or EXAFS clarifies binding mechanisms (e.g., P–O–Sr coordination) .

Q. How can researchers mitigate hazards during large-scale synthesis of this compound?

  • Methodological Answer : Conduct a pre-experiment hazard analysis (e.g., NFPA ratings for flammability/reactivity). Use Schlenk lines for air-sensitive steps and corrosion-resistant reactors (glass-lined steel). Emergency protocols must address spills (neutralize with NaHCO3_3) and vapor exposure (scrubbers for NOx_x). Document risk assessments per Prudent Practices in the Laboratory .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.